molecular formula C20H14N2OS B253030 N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B253030
M. Wt: 330.4 g/mol
InChI Key: BMHFYKFUMFQHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research areas.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide works by inhibiting the activity of specific enzymes and proteins in the body. In particular, N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has been found to inhibit the activity of protein kinase CK2, STAT3, and Pim-1 kinase. By inhibiting these enzymes and proteins, N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of protein kinase activity. In particular, N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has been found to inhibit the activity of protein kinase CK2, which plays a role in cell growth and proliferation. N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has also been shown to inhibit the activity of STAT3, which is involved in the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound, making it readily available for use in research. It has also been found to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research areas.
However, there are also limitations to the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide in lab experiments. It has been found to have limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has been found to have some toxicity in certain cell lines, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide. One area of research could focus on the development of more soluble forms of N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide, which would make it easier to work with in lab experiments. Another area of research could focus on the development of more specific inhibitors of the enzymes and proteins targeted by N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide, which could lead to the development of more effective drugs for the treatment of cancer and other diseases. Additionally, further research could explore the potential applications of N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide in other areas of scientific research, such as immunology and infectious diseases.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has been found to inhibit the activity of protein kinase CK2, which plays a role in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has been shown to inhibit the proliferation of cancer cells by targeting the transcription factor STAT3. N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has also been studied for its potential use in drug discovery, as it has been found to inhibit the activity of the enzyme Pim-1 kinase, which is involved in the development of cancer and other diseases.

properties

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Molecular Formula

C20H14N2OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14N2OS/c23-19(14-6-2-1-3-7-14)21-16-12-10-15(11-13-16)20-22-17-8-4-5-9-18(17)24-20/h1-13H,(H,21,23)

InChI Key

BMHFYKFUMFQHOX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-(4'-aminophenyl)benzothiazole (0.3 g, 1.32 mmol) and benzoyl chloride (0.3 ml) in pyridine (8 ml) was stirred at reflux for 2 hours, then cooled and poured into water (100 ml). The precipitate formed was filtered off, washed with water and dissolved in hot dichloromethane (12 ml). The resulting solution was cooled in an ice-bath and the solid was filtered off. The filtrate was evaporated and the residue was recrystallised from dichloromethane-methanol to give a white powder (0.36 g, 82.2%), m.p. 227.1-228.5° C.
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Yield
82.2%

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